molecular formula C17H11ClN2O2S B11339071 5-(4-chlorophenyl)-3-(furan-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-(furan-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11339071
M. Wt: 342.8 g/mol
InChI Key: HFQXSIBSKFWUTG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.

    Introduction of the 4-Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Furan-2-ylmethyl Group: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-furan-2-ylmethyl-thieno[2,3-d]pyrimidin-4-one
  • 5-(4-Chlorophenyl)-3-(furan-2-yl)-thieno[2,3-d]pyrimidin-4-one

Uniqueness

5-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both furan and thienopyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11ClN2O2S

Molecular Weight

342.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(furan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H11ClN2O2S/c18-12-5-3-11(4-6-12)14-9-23-16-15(14)17(21)20(10-19-16)8-13-2-1-7-22-13/h1-7,9-10H,8H2

InChI Key

HFQXSIBSKFWUTG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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